molecular formula C23H16FN3O B282187 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B282187
M. Wt: 369.4 g/mol
InChI Key: UTOIMBUDMVVBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one, also known as FLAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. FLAP is a pyrazoline derivative that exhibits a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the inhibition of 5-LOX activity by binding to its active site. This leads to a decrease in the production of leukotrienes, which reduces inflammation and pain. 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and asthma. 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer. 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to be relatively safe and well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several advantages for lab experiments, including its relatively simple synthesis method and its well-characterized mechanism of action. 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied in animal models, which provides a strong foundation for further research. However, 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has some limitations for lab experiments, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the research on 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. One potential direction is to explore the use of 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a therapeutic agent for various inflammatory diseases, including arthritis and asthma. Another potential direction is to investigate the potential of 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to optimize the synthesis method of 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one and to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves the condensation of 3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one with 3-fluorobenzaldehyde in the presence of a base catalyst. This reaction leads to the formation of 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one as a yellow solid with a melting point of 230-232°C. The yield of 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can be improved by optimizing the reaction conditions, including the choice of solvent, catalyst, and reaction temperature.

Scientific Research Applications

4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is responsible for the production of leukotrienes, which are pro-inflammatory molecules that play a role in various diseases, including asthma, arthritis, and cancer. 4-(3-fluorophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

Molecular Formula

C23H16FN3O

Molecular Weight

369.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-3,5-diphenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H16FN3O/c24-17-11-7-10-16(14-17)22-19-20(15-8-3-1-4-9-15)25-26-21(19)23(28)27(22)18-12-5-2-6-13-18/h1-14,22H,(H,25,26)

InChI Key

UTOIMBUDMVVBPN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=CC=C4)C5=CC(=CC=C5)F

Origin of Product

United States

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